2-PHENYL-5-PIPERIDINO-3-PENTYN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-piperidino-3-pentyn-2-ol is a compound that features a piperidine ring, a phenyl group, and a pentynol moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound’s unique structure makes it a valuable subject for research in organic synthesis and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-piperidino-3-pentyn-2-ol typically involves the reaction of piperidine with phenylacetylene under specific conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor to form the desired product . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-piperidino-3-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halides and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-phenyl-5-piperidino-3-pentyn-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-5-piperidino-3-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The piperidine ring and phenyl group contribute to its binding affinity and activity at target sites. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-phenylpyridine: Shares the phenyl group but lacks the piperidine ring.
2-phenyl-2-butanol: Contains a phenyl group and an alcohol moiety but differs in the rest of the structure.
Uniqueness
2-phenyl-5-piperidino-3-pentyn-2-ol is unique due to its combination of a piperidine ring, phenyl group, and pentynol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-phenyl-5-piperidin-1-ylpent-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-16(18,15-9-4-2-5-10-15)11-8-14-17-12-6-3-7-13-17/h2,4-5,9-10,18H,3,6-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJPECDPEBOUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CCN1CCCCC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.